6-Bromoquinolin-8-amine
Overview
Description
6-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It has a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-bromo-8-nitro-quinoline with iron metal in a solution of EtOH/HOAc/H2O . There are also various synthesis protocols reported in the literature for the construction of this compound .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
This compound shows both electrophilic and nucleophilic substitution reactions . It has been used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Scientific Research Applications
1. Synthesis of Aminonaphthalenes and Aminoquinolines
6-Bromoquinolin-8-amine plays a crucial role in the synthesis of aminonaphthalenes and aminoquinolines. In a study by Wang, Magnin, and Hamann (2003), it was shown that 1-Aminonaphthalenes and 5- and 8-aminoquinolines could be rapidly prepared from respective aryl bromides using Pd-catalyzed aryl amination under microwave conditions. This method has shown significant improvements in yields, especially with quinoline substrates, indicating the compound's potential in facilitating efficient synthetic processes (Wang, Magnin, & Hamann, 2003).
2. Nucleophilic Substitution Reactions
Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of this compound derivatives. They developed efficient and simple synthetic routes for key intermediates, demonstrating the compound's utility in selective chemical transformations. This has implications for the synthesis of complex molecules, including pharmaceuticals (Choi & Chi, 2004).
3. Synthesis of Cytotoxic Compounds
Tsotinis, Zouroudis, Moreau, and Roussakis (2007) investigated the synthesis of C4-substituted isoquinolines using 4-bromoisoquinoline, which is closely related to this compound. These compounds exhibited cytotoxicity in tumor cell lines, indicating the potential of derivatives of this compound in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
4. Derivatization of Amines for Analytical Chemistry
Boughton et al. (2011) detailed the use of derivatives of this compound in the derivatization of amines, including amino acids, for analytical chemistry applications. This derivatization facilitates the fractionation and quantification of amine-containing molecules, demonstrating the compound's utility in biochemical analysis (Boughton et al., 2011).
5. Applications in Antimicrobial Research
Al-Hiari, Al-Mazari, Shakya, Darwish, and Abu-Dahab (2007) synthesized 8-nitrofluoroquinolone derivatives using a synthon related to this compound. These derivatives showed promising antibacterial properties, indicating the potential application of this compound in developing new antimicrobial agents (Al-Hiari et al., 2007).
Mechanism of Action
Target of Action
Quinolin-8-amines, to which 6-bromoquinolin-8-amine is isomerically related, are known to act as valuable directing groups and ligands for coordination chemistry .
Mode of Action
The mode of action of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .
Biochemical Pathways
Quinolin-8-amines are known to be involved in various biochemical processes due to their role as directing groups and ligands .
Result of Action
Given its structural relation to quinolin-8-amines, it may have similar effects, including acting as a directing group and ligand in coordination chemistry .
Action Environment
It’s known that the reactions involving this compound can be conducted under equal aerobic conditions with either stannic chloride or indium (iii) chloride .
Safety and Hazards
Future Directions
Quinolin-8-amines, which are isomerically related to 6-Bromoquinolin-8-amine, are valuable scaffolds in organic synthesis . They have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of this compound in similar applications.
Biochemical Analysis
Biochemical Properties
6-Bromoquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that prevents the enzyme from metabolizing its substrates . Additionally, this compound can intercalate into DNA, disrupting the normal helical structure and hindering the binding of transcription factors and other proteins necessary for gene expression . This leads to a decrease in the transcription of specific genes and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable at room temperature, maintaining its biochemical activity over extended periods . It can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are reversible upon removal of the compound, indicating that its impact on cellular function is dependent on continuous presence.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to an optimal level that balances efficacy and safety . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect the metabolic flux of other compounds, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and affects gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Properties
IUPAC Name |
6-bromoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPXRHDOOYWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069176 | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57339-57-8 | |
Record name | 6-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57339-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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